molecular formula C7H8N2O2S B031640 5-(Methylsulfanyl)-2-nitroaniline CAS No. 31431-10-4

5-(Methylsulfanyl)-2-nitroaniline

Cat. No. B031640
CAS RN: 31431-10-4
M. Wt: 184.22 g/mol
InChI Key: NWHJZKYOSJGALD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, demonstrates the versatility of methylsulfanyl and nitro groups in facilitating multi-component reactions, which can yield functionalized molecules with good-to-excellent yields under reflux conditions in ethanol. This approach underlines the potential methodologies that might be applied to synthesize 5-(Methylsulfanyl)-2-nitroaniline by adapting similar strategies that involve the substitution reactions or the coupling of appropriate precursors in the presence of suitable catalysts and conditions (Alizadeh et al., 2013).

Molecular Structure Analysis

Molecular structure determination plays a crucial role in understanding the physical and chemical properties of a compound. For compounds similar to 5-(Methylsulfanyl)-2-nitroaniline, techniques like X-ray diffraction have been pivotal in elucidating their crystalline structure, showcasing how molecular associations and proton-transfer formations contribute to their stability and reactivity. Such structural insights are instrumental in predicting the behavior of 5-(Methylsulfanyl)-2-nitroaniline in various chemical environments (Lynch et al., 1998).

Chemical Reactions and Properties

The reactivity of 5-(Methylsulfanyl)-2-nitroaniline can be inferred from studies on similar nitroaniline derivatives, which participate in azo coupling reactions, hydrogen bond formation, and exhibit significant stability in acid mediums. These properties suggest that 5-(Methylsulfanyl)-2-nitroaniline could undergo similar reactions, leading to the formation of azo compounds, triazenes, and potentially engaging in supramolecular interactions through hydrogen bonding (Pr̆ikryl et al., 2007).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are influenced by the molecular structure. For compounds with nitro and methylsulfanyl groups, these properties are critical for determining their phase behavior, solubility in different solvents, and their thermal stability. Studies on similar molecules have shown that the arrangement of these functional groups on the aniline ring can significantly affect their crystallization patterns and solubility profiles, which would be applicable to 5-(Methylsulfanyl)-2-nitroaniline as well (Ellena et al., 2001).

Chemical Properties Analysis

The presence of a nitro group and a methylsulfanyl group in 5-(Methylsulfanyl)-2-nitroaniline suggests a propensity for engaging in electron-withdrawing and donating interactions, respectively. These characteristics influence its chemical behavior in nucleophilic substitution reactions, electrophilic aromatic substitution, and potential for participating in redox reactions. The electron-withdrawing effect of the nitro group and the electron-donating capacity of the methylsulfanyl group make this compound an interesting candidate for further chemical modifications and applications in synthesis (Lingappa et al., 2011).

Scientific Research Applications

Polymorphism and Thermochemistry

5-(Methylsulfanyl)-2-nitroaniline, through its derivative 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, shows significant polymorphism, exhibiting six solvent-free polymorphs that differ in packing mode and molecular conformation. These polymorphs, varying in crystal colors from red, orange, to yellow, illustrate the compound's thermochemical stability and the effect of crystallization on molecular conformation. This is particularly relevant in the study of molecular materials and their solid-state properties, highlighting the compound's application in materials science for developing compounds with specific physical characteristics (Yu et al., 2000).

Hydrogen Bonding in Aggregation

The study of 2-Methyl-5-nitroaniline, a closely related compound, has provided insights into the role of hydrogen bonding in molecular aggregation. Through high-resolution single-crystal X-ray data and ab initio calculations, it has been shown that hydrogen bonds significantly contribute to the polar chain formation in nitroanilines. This research underscores the importance of understanding intermolecular interactions, which can inform the design of new materials with desired aggregation properties (Ellena et al., 2001).

Synthesis of Functionalized Pyrazoles

The compound's utility extends to organic synthesis, where it is used in the preparation of functionalized pyrazoles. A three-component reaction involving 5-(Methylsulfanyl)-2-nitroaniline derivatives has been developed, showcasing an efficient pathway to synthesize these heterocycles. This process highlights the compound's role in facilitating the creation of novel organic molecules, potentially useful in various pharmaceutical applications (Alizadeh et al., 2013).

Azo Coupling Products

Research on azo coupling reactions involving 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines, including 5-(Methylsulfanyl)-2-nitroaniline, reveals the formation of structurally diverse N-substituted azo compounds. This synthesis process not only expands the chemical repertoire of azo compounds but also demonstrates the versatile reactivity of 5-(Methylsulfanyl)-2-nitroaniline in producing materials with potential applications in dyes and pigments (Pr̆ikryl et al., 2007).

Tetrazole Functionalization

The reactivity of 5-(Methylsulfanyl)-2-nitroaniline extends to the synthesis of tetrazole derivatives, indicating its applicability in developing medical agents. The compound's ability to undergo functionalization reactions opens pathways for creating novel tetrazoles with potential therapeutic applications, showcasing its importance in medicinal chemistry (Egorova et al., 2005).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

5-methylsulfanyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHJZKYOSJGALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfanyl)-2-nitroaniline

Synthesis routes and methods I

Procedure details

A mixture of 2 g. sodium hydroxide, 2.4 g. methylmercaptan and 20 ml. dimethylformamide is stirred at room temperature for two hours. 3.0 g. 2-amino-4-chloro-1-nitrobenzene is added and the mixture stirred for 1 1/2 hours. Water is added and the crude product filtered off. Recrystallization from methanol yields pure 2-amino-4-methylthio-1-nitrobenzene.
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Synthesis routes and methods II

Procedure details

5-Chloro-2-nitroaniline (15 g, 87.2 mmol) was dissolved in 250 mL of DMF with stirring. Sodium thiomethoxide (9.8 g, 140 mmol) was added and the reaction stirred at 65° C. for 20 h. The reaction was cooled to rt and diluted with EtOAc. then washed with water (5×), brine (1×), dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography to afford 12.9 g (81%) of 5-(methylthio)-2-nitroaniline as a red-orange solid. 1H NMR (400 MHz, DMSO-d6) δ 7.85 (d, J=8.97 Hz, 1H), 7.45 (br s, 2H), 6.78 (d, J=1.83 Hz, 1H), 6.47 (dd, J=1.83 and 9.16 Hz, 1H), 2.47 (s, 3H).
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